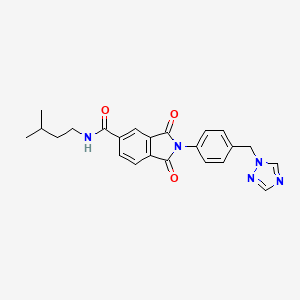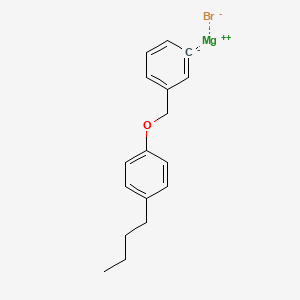
3-(4-n-Butylphenoxymethyl)phenylmagnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-n-butylphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is used in various chemical reactions due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-(4-n-butylphenoxymethyl)phenylmagnesium bromide involves the reaction of 3-(4-n-butylphenoxymethyl)phenyl bromide with magnesium in the presence of THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified and standardized to a concentration of 0.25 M in THF for commercial use.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-n-butylphenoxymethyl)phenylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Organic halides can be substituted.
Electrophiles: Various electrophiles can be used in coupling reactions.
Major Products
Alcohols: Formed from reactions with carbonyl compounds.
Substituted Organic Compounds: Result from substitution reactions.
Coupled Products: Formed from coupling reactions with electrophiles.
Aplicaciones Científicas De Investigación
3-(4-n-butylphenoxymethyl)phenylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: Used to form complex organic molecules.
Pharmaceutical Research: Helps in the synthesis of drug intermediates.
Material Science: Used in the preparation of polymers and other materials.
Biological Studies: Assists in the synthesis of biologically active compounds.
Mecanismo De Acción
The compound acts as a nucleophile in chemical reactions, attacking electrophilic centers in other molecules. The magnesium atom in the compound stabilizes the negative charge on the carbon atom, making it highly reactive. This reactivity allows it to form new carbon-carbon bonds, which is essential in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylmagnesium Bromide
- 4-Methoxyphenylmagnesium Bromide
- 4-Chlorophenylmagnesium Bromide
Uniqueness
3-(4-n-butylphenoxymethyl)phenylmagnesium bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its n-butyl group and phenoxymethyl moiety provide unique steric and electronic properties, making it suitable for specific synthetic applications that other Grignard reagents may not efficiently perform.
This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Propiedades
Fórmula molecular |
C17H19BrMgO |
|---|---|
Peso molecular |
343.5 g/mol |
Nombre IUPAC |
magnesium;1-butyl-4-(phenylmethoxy)benzene;bromide |
InChI |
InChI=1S/C17H19O.BrH.Mg/c1-2-3-7-15-10-12-17(13-11-15)18-14-16-8-5-4-6-9-16;;/h4-5,8-13H,2-3,7,14H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
NBQSSZCFKFSLRG-UHFFFAOYSA-M |
SMILES canónico |
CCCCC1=CC=C(C=C1)OCC2=CC=C[C-]=C2.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(tert-Butyl)-8H-isoquinolino[4,3,2-de]phenanthridin-9-ium chloride](/img/structure/B14895905.png)
![tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B14895913.png)
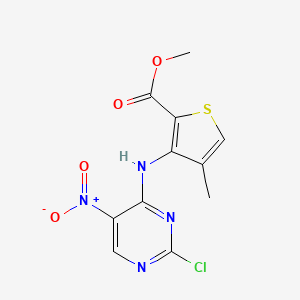
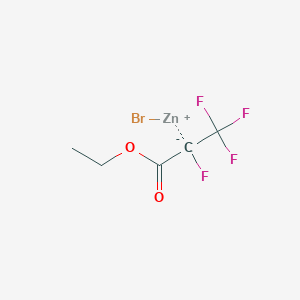
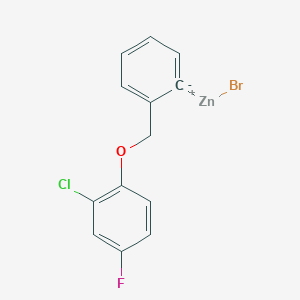
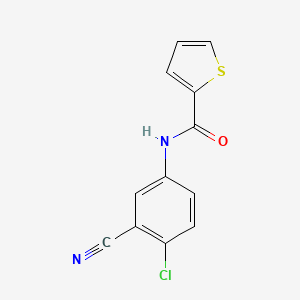
![4-Chloro-3-(difluoromethoxy)-1-trityl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14895933.png)

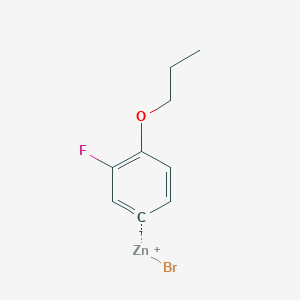
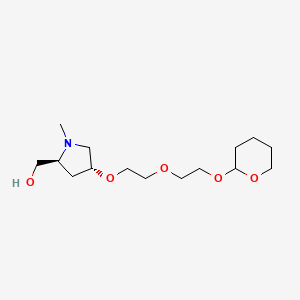


![1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole](/img/structure/B14895997.png)
